2,5-Dihydroxybenzoate

描述

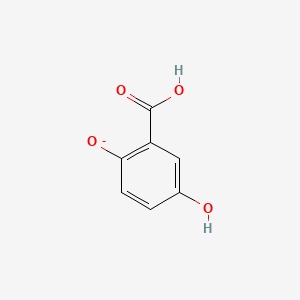

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-carboxy-4-hydroxyphenolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-9H,(H,10,11)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTMDXOMEHJXQO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5O4- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197659 | |

| Record name | Benzoic acid, 2,5-dihydroxy-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490-80-2 | |

| Record name | Benzoic acid, 2,5-dihydroxy-, ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=490-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,5-dihydroxy-, ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,5-dihydroxy-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,5-Dihydroxybenzoate chemical properties and structure

An In-Depth Technical Guide to 2,5-Dihydroxybenzoate (Gentisic Acid): Properties, Applications, and Experimental Protocols

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, commonly known as Gentisic Acid. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical and physical properties, significant applications, and validated experimental methodologies.

Core Chemical Identity and Structure

2,5-Dihydroxybenzoic acid (Gentisic Acid) is a phenolic acid and a dihydroxybenzoic acid derivative.[1] It is a significant compound in both natural and synthetic chemistry, recognized as a minor but active metabolite of aspirin (salicylic acid).[2] Its unique structure, featuring a carboxylic acid and two hydroxyl groups on a benzene ring, underpins its diverse chemical reactivity and biological functions.

Key Identifiers:

-

IUPAC Name: 2,5-dihydroxybenzoic acid[1]

-

Synonyms: Gentisic acid, 5-Hydroxysalicylate, Hydroquinonecarboxylic acid[3][4][5]

-

CAS Number: 490-79-9[4]

-

Molecular Formula: C₇H₆O₄[4]

-

Molecular Weight: 154.12 g/mol [1]

Caption: Chemical structure of 2,5-Dihydroxybenzoic acid.

Physicochemical Properties

Gentisic acid presents as a white to light beige or light yellow crystalline powder.[1][6] Its physical and chemical characteristics are critical for its application in both laboratory and industrial settings. The presence of both a carboxylic acid group and hydroxyl groups allows for hydrogen bonding, influencing its solubility and melting point.

| Property | Value |

| Melting Point | 199-208 °C (decomposes at 205 °C)[4][6] |

| Boiling Point | ~406-407 °C (estimated)[2] |

| Solubility | Water: 2.2 g/100 g (25 °C)[4]Ethanol: Very soluble[4]Diethyl Ether: Very soluble[4]Chloroform: Sparingly soluble[4]Benzene: Insoluble[4][6] |

| Dissociation Constants (pKa) | pKa₁ = 2.97 (Carboxylic acid)[4]pKa₂ = 10.5 (Phenolic hydroxyl)[4] |

| Appearance | White to light beige crystalline powder[6] |

| Stability | Stable in boiling water; decomposes upon strong heating to form p-benzoquinone and carbon dioxide.[6] |

Spectroscopic Profile

The structural features of 2,5-DHBA give rise to a distinct spectroscopic fingerprint, which is essential for its identification and quantification.

-

UV-Vis Spectroscopy: In solution, gentisic acid exhibits a characteristic absorbance peak at approximately 320 nm.[7][8] This property is fundamental to its function as a MALDI matrix, as it strongly absorbs the UV laser energy used in that technique.[9]

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum shows characteristic signals for the aromatic protons, with chemical shifts influenced by the positions of the hydroxyl and carboxyl groups. Spectra are available in public databases like the Human Metabolome Database and SpectraBase.[10]

-

¹³C NMR: The carbon spectrum provides information on the seven unique carbon atoms in the molecule, including the carboxyl carbon and the hydroxyl-substituted aromatic carbons.[1][11]

-

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the carboxylic acid, and C=C stretching from the aromatic ring.[11]

Key Applications in Research and Drug Development

Gentisic acid's utility spans multiple scientific domains, from analytical chemistry to pharmacology, owing to its antioxidant, anti-inflammatory, and unique physical properties.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

2,5-DHBA is one of the most widely used matrices for the MALDI-MS analysis of a broad range of biomolecules, including peptides, proteins, carbohydrates, and lipids.[1][9][12]

Causality Behind its Efficacy as a Matrix:

-

Strong UV Absorbance: It has a strong absorption maximum near the wavelength of the nitrogen lasers (337 nm) commonly used in MALDI instruments.[9] This allows the matrix to efficiently absorb the laser energy, protecting the analyte from direct laser-induced fragmentation.[13]

-

Co-crystallization: It readily co-crystallizes with a wide variety of analytes, embedding them within the matrix crystals. This intimate mixing is crucial for efficient energy transfer.

-

Proton Donor: As an acidic molecule, it can serve as a proton source, facilitating the ionization of the analyte molecules (protonation) in the hot plume generated by the laser pulse.[13][14]

Caption: A simplified workflow for MALDI-MS using 2,5-DHBA as the matrix.

Pharmacological Activities

Gentisic acid has demonstrated a range of biological activities that make it a subject of interest in drug development.[2][6]

-

Antioxidant and Anti-inflammatory: It is known to be an effective radical scavenger.[6] This antioxidant activity contributes to its anti-inflammatory properties.[2] Studies have shown it can decrease the production of reactive oxygen species and inhibit LDL oxidation.[6]

-

Anticancer Potential: In-vitro studies have revealed that gentisic acid exhibits dose-dependent inhibition of cell proliferation and can induce apoptosis in various cancer cell lines.[15] Its mechanisms involve modulating key signaling pathways implicated in cancer progression.[15]

| Cell Line | Cancer Type | IC₅₀ Value (µM) |

| SW480 | Colorectal Cancer | 22.39 ± 2.12 |

| SW620 | Colorectal Cancer | 11.83 ± 1.54 |

| A549 | Non-Small Cell Lung Carcinoma | Dose-dependent inhibition[15] |

-

Other Bioactivities: Research has identified gentisic acid as a potent inhibitor of fibroblast growth factors (FGFs), suggesting potential applications in diseases characterized by excessive FGF signaling.[16][17] It has also been investigated for its antidiabetic potential through the inhibition of α-glucosidase and α-amylase.[18]

Experimental Protocols

The following protocols are provided as self-validating systems for assessing the bioactivity and application of this compound.

Protocol 1: MALDI-MS Sample Preparation for Peptides

-

Objective: To prepare a peptide sample for analysis using 2,5-DHBA as the matrix.

-

Methodology:

-

Prepare Matrix Solution: Create a saturated solution of 2,5-DHBA (e.g., 10 mg/mL) in a suitable solvent mixture. A common choice is 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA). The TFA aids in peptide solubility and ionization.

-

Prepare Analyte Solution: Dissolve the peptide sample in a compatible solvent (e.g., 0.1% TFA in water) to a final concentration of approximately 1-10 pmol/µL.

-

Mix Analyte and Matrix: On a clean surface (like Parafilm), mix 1 µL of the analyte solution with 1 µL of the matrix solution. Pipette up and down gently to ensure homogeneity.

-

Spotting: Pipette 0.5-1.0 µL of the mixture onto a spot on the MALDI target plate.

-

Crystallization: Allow the spot to air-dry completely at room temperature. This process, known as the dried-droplet method, results in the co-crystallization of the matrix and analyte.

-

Analysis: Load the target plate into the mass spectrometer for analysis.

-

Protocol 2: DPPH Radical Scavenging Assay

-

Objective: To determine the antioxidant capacity of gentisic acid.[15]

-

Methodology:

-

Prepare DPPH Solution: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Prepare Gentisic Acid Solutions: Create a series of dilutions of gentisic acid in methanol at various concentrations.

-

Reaction: In a 96-well plate, add a fixed volume of the DPPH solution to each well. Then, add an equal volume of the different gentisic acid dilutions (and a methanol blank).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The DPPH radical reacts with the antioxidant, causing the solution to change color from violet to yellow.

-

Measurement: Measure the absorbance of each well at a specific wavelength (typically ~517 nm) using a microplate reader.

-

Calculation: The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can then be determined.

-

Protocol 3: Cell Viability (MTT) Assay

-

Objective: To assess the cytotoxic effect of gentisic acid on cancer cells.[15]

-

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of gentisic acid. Include an untreated control group. Incubate for a specified period (e.g., 48 hours).

-

Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage relative to the untreated control. The IC₅₀ value can be calculated from the dose-response curve.

-

Safety, Handling, and Storage

Proper handling and storage are essential when working with 2,5-Dihydroxybenzoic acid.

-

Hazards: It is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation.[19] It is also considered harmful if swallowed (Acute toxicity, Oral, Category 4).[19]

-

Handling: Use in a well-ventilated area.[20] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19] Avoid generating dust and avoid contact with skin, eyes, and clothing.[20]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[19]

-

First Aid:

Conclusion

2,5-Dihydroxybenzoic acid is a versatile and valuable compound for the scientific community. Its well-defined chemical and physical properties, combined with its significant biological activities, make it a powerful tool in fields ranging from analytical mass spectrometry to cancer research and drug discovery. Its role as a primary MALDI matrix is firmly established, while its potential as an anti-inflammatory, antioxidant, and anticancer agent continues to be an active area of investigation. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize and explore the full potential of this multifaceted molecule.

References

- Benchchem. (n.d.). In-Vitro Bioactivity of Gentisic Acid: A Technical Overview.

- PubChem. (n.d.). This compound.

- ChemDB. (n.d.). 2,5-dihydroxybenzoic acid.

- The Good Scents Company. (n.d.). 2,5-dihydroxybenzoic acid.

- PubChem. (n.d.). 2,5-Dihydroxybenzoic acid.

- ResearchGate. (n.d.). Calcium complex of 2,5-dihydroxybenzoic acid (gentisic acid): Synthesis, crystal structure and spectroscopic properties.

- Taylor & Francis Online. (2013). Calcium complex of 2,5-dihydroxybenzoic acid (gentisic acid): synthesis, crystal structure, and spectroscopic properties.

- SpectraBase. (n.d.). Gentisic acid - Optional[1H NMR] - Spectrum.

- SpectraBase. (n.d.). Gentisic acid - Optional[1H NMR] - Spectrum.

- PrepChem.com. (n.d.). Synthesis of methyl this compound.

- Perflavory. (n.d.). 2,5-dihydroxybenzoic acid, 490-79-9.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000152).

- National Institutes of Health. (n.d.). Gentisic Acid, a Compound Associated with Plant Defense and a Metabolite of Aspirin, Heads a New Class of in Vivo Fibroblast Growth Factor Inhibitors.

- National Institutes of Health. (2020). Novel absorbance peak of gentisic acid following the oxidation reaction.

- ResearchGate. (n.d.). UV − Vis spectroscopic overlay of protocatechuic, vanillic, and gentisic acids.

- ResearchGate. (n.d.). Reaction mechanism of 2,5-dihydroxybenzoic acid derivatives.

- Osaka Medical Center for Maternal and Child Health. (n.d.). Gentisic acid; MALDI-TOF; MS; Neg.

- Semantic Scholar. (2024). Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application?

- Stenutz. (n.d.). 2,5-dihydroxybenzoic acid.

- National Institutes of Health. (2018). Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids.

- MDPI. (2021). Insight into Gentisic Acid Antidiabetic Potential Using In Vitro and In Silico Approaches.

- ResearchGate. (n.d.). Molecular structures and pKa values of acidic MALDI matrices.

- Royal Society of Chemistry. (n.d.). Gentisic acid prevents diet-induced obesity in mice by accelerating the thermogenesis of brown adipose tissue.

- MassTech Inc. (n.d.). Sample preparation strategies in MALDI.

- ACS Publications. (n.d.). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity.

- YouTube. (2022). MALDI Explained For Beginners (Matrix Assisted Laser Desorption Ionization).

- ACS Publications. (n.d.). Noncovalent association phenomena of 2,5-dihydroxybenzoic acid with cyclic and linear oligosaccharides.

Sources

- 1. 2,5-Dihydroxybenzoic acid | C7H6O4 | CID 3469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-dihydroxybenzoic acid, 490-79-9 [thegoodscentscompany.com]

- 3. This compound | C7H5O4- | CID 54675839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-dihydroxybenzoic acid [chemister.ru]

- 5. 2,5-dihydroxybenzoic acid, 490-79-9 [perflavory.com]

- 6. 2,5-Dihydroxybenzoic acid | 490-79-9 [chemicalbook.com]

- 7. Novel absorbance peak of gentisic acid following the oxidation reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. Sample preparation strategies in MALDI – MassTech [apmaldi.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Gentisic Acid, a Compound Associated with Plant Defense and a Metabolite of Aspirin, Heads a New Class of in Vivo Fibroblast Growth Factor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. fishersci.com [fishersci.com]

- 20. 2,5-Dihydroxybenzoic acid(490-79-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Technical Guide to the Natural Sources and Biosynthesis of Gentisic Acid for Therapeutic Research

Abstract

Gentisic acid (2,5-dihydroxybenzoic acid), a phenolic compound of significant interest, serves not only as a key metabolite of aspirin but also as a widely distributed natural product with potent antioxidant, anti-inflammatory, and neuroprotective properties.[1] Its presence in numerous plant species, fungi, and bacteria underscores its diverse biological roles and potential for therapeutic applications. This technical guide provides an in-depth exploration of the natural origins of gentisic acid and a detailed examination of its primary biosynthetic pathways. We will dissect the enzymatic steps, precursor molecules, and regulatory logic that govern its synthesis through the shikimate and acetate-malonate routes. Furthermore, this document furnishes detailed, field-proven methodologies for the extraction, quantification, and enzymatic analysis of gentisic acid, designed to support researchers and drug development professionals in harnessing its therapeutic potential.

Natural Occurrence and Distribution of Gentisic Acid

Gentisic acid is a secondary metabolite found across the plant and microbial kingdoms.[2] Its synthesis is often associated with plant defense mechanisms, acting as a signaling molecule or a protective antioxidant.[3] In fungi, it can be an intermediate in the biosynthesis of other complex molecules, such as patulin.[4]

Plant Sources

A wide variety of plants produce gentisic acid, where it is often found in leaves, fruits, and roots. Notable concentrations have been identified in species from the Gentiana and Citrus genera.[1][2] It is also present in common fruits and vegetables, contributing to their antioxidant profiles.[1] The concentration of gentisic acid can increase significantly in response to pathogenic attacks, highlighting its role in plant immune responses.[3]

Microbial Sources

Certain species of fungi, particularly within the Penicillium genus, are known producers of gentisic acid.[4][5] For instance, Penicillium urticae synthesizes gentisic acid as a precursor to the mycotoxin patulin.[4] Bacteria also contribute to the natural pool of this compound. Bacillus stearothermophilus has been shown to produce gentisic acid from 4-hydroxybenzoic acid.[4]

Quantitative Distribution

The concentration of gentisic acid varies significantly among different natural sources. The following table summarizes reported concentrations in a selection of plant species.

| Natural Source | Plant Part | Concentration (mg/kg) | Reference |

| Jatropha cinerea | Leaves | 634.5 | [2] |

| Jatropha cordata | Leaves | 864.6 | [2] |

| Vitis vinifera (Merlot) | Seeds | 23.38 | [2] |

| Melissa officinalis | - | 21 | [2] |

| Salvia officinalis | - | 24 | [2] |

Biosynthesis of Gentisic Acid: Core Pathways

The biosynthesis of gentisic acid primarily proceeds through two distinct metabolic routes: the shikimate pathway, which is dominant in plants and many bacteria, and the acetate-malonate pathway, which is more characteristic of fungi. A third, less common route involves the direct hydroxylation of other benzoic acid derivatives.

The Shikimate Pathway Route (via Chorismate)

In plants and many microorganisms, the central precursor for aromatic compounds, chorismate, is the starting point for gentisic acid synthesis.[6][7] Chorismate is the final product of the seven-step shikimate pathway.[8] From chorismate, the pathway to gentisate is catalyzed by specific enzymes.

The key transformation involves the conversion of chorismate to gentisate, which can occur through different enzymatic strategies. One established route proceeds via an isochorismate intermediate, followed by the removal of a pyruvate side chain. A dedicated gentisate synthase can also directly convert chorismate.

Causality Insight: The shikimate pathway represents a metabolic hub. The commitment of chorismate to gentisic acid synthesis is a strategic diversion from the production of essential aromatic amino acids (phenylalanine, tyrosine, tryptophan), often triggered by specific developmental or environmental cues, such as pathogen attack.[6]

Caption: Fig. 1: Biosynthesis of Gentisic Acid from Chorismate.

The Acetate-Malonate Pathway Route

In many fungi, including Penicillium species, gentisic acid is synthesized as a polyketide via the acetate-malonate pathway.[4][9] This pathway begins with a starter unit, typically acetyl-CoA, which is sequentially extended by the addition of two-carbon units from malonyl-CoA.[10][11]

The assembly is catalyzed by a large, multifunctional enzyme known as a polyketide synthase (PKS). Through a series of condensation, reduction, and dehydration steps, a linear polyketide chain is formed. This chain then undergoes cyclization and aromatization to yield an aromatic ring, which is further modified to produce gentisic acid or its derivatives like 6-methylsalicylic acid, a known precursor to patulin.[4]

Causality Insight: The acetate-malonate pathway is a versatile assembly line for generating structural diversity. The final structure of the polyketide is determined by the specific PKS and its associated enzymatic domains, allowing for the production of a vast array of secondary metabolites from simple building blocks.

Caption: Fig. 2: Fungal Biosynthesis of Gentisic Acid via Polyketide Pathway.

Hydroxylation of Benzoic Acid Derivatives

Gentisic acid can also be formed through the hydroxylation of other phenolic compounds. A prominent example is the conversion of salicylic acid to gentisic acid and 2,3-dihydroxybenzoic acid.[12] This reaction is catalyzed by cytochrome P450 enzymes in humans and is also a known metabolic fate of aspirin.[12][13] In certain bacteria, 4-hydroxybenzoic acid can be hydroxylated to form gentisic acid, a reaction that involves an intramolecular migration of the carboxyl group.[4]

Methodologies for Analysis and Pathway Elucidation

The study of gentisic acid requires robust analytical methods for its detection and quantification, as well as biochemical assays to characterize the enzymes involved in its synthesis.

Protocol: Extraction and Quantification of Gentisic Acid from Plant Material

This protocol outlines a validated method for the extraction and subsequent quantification of gentisic acid from plant tissue using High-Performance Liquid Chromatography (HPLC).

Self-Validation Principle: The protocol incorporates an internal standard to correct for variations in extraction efficiency and injection volume, ensuring accuracy and reproducibility. The use of a C18 column provides excellent separation of phenolic acids based on their hydrophobicity.[14][15]

Methodology:

-

Sample Preparation:

-

Freeze 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Transfer the powder to a 2 mL microcentrifuge tube.

-

-

Extraction:

-

Add 1.5 mL of 80% methanol containing an internal standard (e.g., 10 µg/mL of 4-hydroxybenzoic acid).

-

Vortex vigorously for 1 minute.

-

Sonicate in a water bath for 20 minutes at room temperature.

-

Centrifuge at 13,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Repeat the extraction process on the pellet with another 1.0 mL of the extraction solvent.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

-

Sample Clean-up and Reconstitution:

-

Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Filter through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC-UV Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be 5% B to 40% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector at ~320 nm (the absorption maximum for gentisic acid).

-

Quantification: Generate a standard curve using authentic gentisic acid standards of known concentrations. Calculate the concentration in the sample based on the peak area relative to the standard curve and correct using the recovery of the internal standard.[16]

-

Protocol: In Vitro Assay of a Chorismate-Utilizing Enzyme (e.g., Gentisate Synthase)

This protocol describes a general spectrophotometric assay to measure the activity of an enzyme that converts chorismate to a product with a different UV absorbance spectrum, such as gentisate synthase.

Self-Validation Principle: The assay measures the initial rate of the reaction, ensuring that the substrate concentration is not limiting and the product accumulation does not cause feedback inhibition. A control reaction lacking the enzyme is essential to account for any non-enzymatic degradation of the substrate.[17][18]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂ and 1 mM DTT.

-

Substrate Stock: 10 mM chorismic acid in assay buffer. Store at -20°C.

-

Enzyme Preparation: Purified recombinant enzyme diluted in assay buffer to a working concentration (to be determined empirically, e.g., 0.1-1 µM).

-

-

Assay Procedure:

-

Set up a quartz cuvette with 980 µL of assay buffer.

-

Add 10 µL of 10 mM chorismate stock solution for a final concentration of 100 µM.

-

Equilibrate the mixture to the desired temperature (e.g., 30°C) in a temperature-controlled spectrophotometer.

-

Initiate the reaction by adding 10 µL of the enzyme solution and mix immediately.

-

Monitor the change in absorbance over time at a wavelength where the product (gentisic acid, ~320 nm) absorbs and the substrate (chorismate, ~275 nm) has minimal absorbance.

-

Record the absorbance every 15 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time. The initial linear portion of the curve represents the initial reaction rate (ΔAbs/min).

-

Convert the rate to concentration units (µM/min) using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product at the monitored wavelength.

-

Enzyme activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

-

Conclusion and Future Directions

Gentisic acid stands out as a natural product with a compelling pharmacological profile and a widespread distribution in nature. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at overproducing this valuable compound in microbial or plant-based systems. The pathways originating from chorismate and acetate-malonate offer distinct targets for genetic manipulation. The provided analytical and enzymatic protocols serve as a robust foundation for researchers to accurately quantify gentisic acid in complex matrices and to characterize the enzymes that govern its formation. Future research should focus on elucidating the regulatory networks that control gentisic acid biosynthesis in response to environmental stimuli and further exploring its therapeutic applications, particularly in the realms of chronic inflammation and neurodegenerative diseases.

References

- Wikipedia. (n.d.). Gentisic acid.

- Gatenbeck, S., et al. (1962). The Biosynthesis of Gentisic Acid. ResearchGate.

- Taylor & Francis Online. (n.d.). Gentisic acid – Knowledge and References.

- Abedi, A., et al. (2020). A review on gentisic acid as a plant derived phenolic acid and metabolite of aspirin: Comprehensive pharmacology, toxicology, and some pharmaceutical aspects. Phytotherapy Research, 34(5), 967-977.

- Bojic, M., et al. (2015). Aromatic hydroxylation of salicylic acid and aspirin by human cytochromes P450. European Journal of Pharmaceutical Sciences, 74, 123-130.

- de Oliveira, M. R., et al. (2023). Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application? National Center for Biotechnology Information.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Gentisic acid.

- ResearchGate. (n.d.). Some plants and fruits containing gentisic acid.

- Vrhovsek, U., et al. (2021). Signaling Cross-Talk between Salicylic and Gentisic Acid in the 'Candidatus Phytoplasma Solani' Interaction with Sangiovese Vines. MDPI.

- de Oliveira, M. R., et al. (2023). Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application? MDPI.

- Guo, X., et al. (2017). Analytical Methods of Phytochemicals from the Genus Gentiana. MDPI.

- CABI Digital Library. (n.d.). The effect of gentisic acid on activity of peroxidase from Citrus aurantifolia Swing.

- Ghiselli, A., et al. (1998). Salicylate hydroxylation as an early marker of in vivo oxidative stress in diabetic patients. Free Radical Biology and Medicine, 25(4-5), 573-581.

- The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays.

- Davison, C., et al. (1961). A Study of the Oxidative Metabolism of Acetylsalicylic, Salicylic, and Gentisic Acid in Fevered Animals. ResearchGate.

- Assay Genie. (n.d.). Citrate Synthase Activity Colorimetric Assay Kit.

- Gamagedara, S., et al. (2020). Analysis of gentisic acid and related renal cell carcinoma biomarkers using reversed-phase liquid chromatography with water-rich mobile phases. Journal of Chromatography A, 1626, 461369.

- Wleklinski, M., et al. (2023). The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. National Center for Biotechnology Information.

- KEGG. (n.d.). KEGG COMPOUND: C00628.

- Tzin, V., & Galili, G. (2010). Revisiting the dual pathway hypothesis of Chorismate production in plants. Trends in Plant Science, 15(3), 125-129.

- Wang, L., et al. (2013). Simultaneous determination of gallic acid and gentisic acid in organic anion transporter expressing cells by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 937, 91-96.

- Human Metabolome Database. (n.d.). Showing metabocard for Gentisic acid (HMDB0000152).

- Cummings, A. J., & Martin, B. K. (1964). The kinetics of elimination of salicylic acid and the formation of gentisic acid. British Journal of Pharmacology and Chemotherapy, 23(2), 294-300.

- Dosselaere, F., & Vanderleyden, J. (2001). A metabolic node in action: chorismate-utilizing enzymes in microorganisms. Critical Reviews in Microbiology, 27(2), 75-131.

- San Diego State University. (n.d.). Enzyme Assay Protocol.

- G-Biosciences. (n.d.). Enzyme Analysis.

- University of Marburg. (2022). Investigation on the biosynthesis of polyketides in two Penicillium strains.

- Wikipedia. (n.d.). Acetate pathway.

- Zwahlen, C. (2003). Mechanistic and inhibition studies of chorismate-utilizing enzymes. Chimia (Aarau), 57(5), 279-282.

- Wiley. (n.d.). The Acetate Pathway: Fatty Acids and Polyketides.

- FVS. (n.d.). Acetate Malonate Pathway Ppt.

- Patsnap Synapse. (n.d.). How to Perform a Standard Enzyme Activity Assay?.

- Veiga, T., et al. (2018). Engineering of the Filamentous Fungus Penicillium chrysogenum as Cell Factory for Natural Products. Frontiers in Microbiology, 9, 2779.

- Kowalska-Krochmal, B., et al. (2024). Plant Organic Acids as Natural Inhibitors of Foodborne Pathogens. MDPI.

- PubChem. (n.d.). chorismate biosynthesis I | Pathway.

- Slideshare. (n.d.). Acetate malonate pathway | PPTX.

- Sentellas, S., et al. (2020). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Foods, 9(10), 1435.

- Wikipedia. (n.d.). Chorismate synthase.

- Li, Y., et al. (2023). Characterization of Volatile Organic Compounds Released by Penicillium expansum and Penicillium polonicum. MDPI.

- Lejan Team. (n.d.). Chapter 6: Acetate – Malonate Pathway.

- Laich, F., et al. (1999). Organization of the Gene Cluster for Biosynthesis of Penicillin in Penicillium nalgiovense and Antibiotic Production in Cured Dry Sausages. Applied and Environmental Microbiology, 65(3), 1236-1240.

- Karbowiak, A., et al. (2023). Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications. MDPI.

Sources

- 1. A review on gentisic acid as a plant derived phenolic acid and metabolite of aspirin: Comprehensive pharmacology, toxicology, and some pharmaceutical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Engineering of the Filamentous Fungus Penicillium chrysogenum as Cell Factory for Natural Products [frontiersin.org]

- 6. A metabolic node in action: chorismate-utilizing enzymes in microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chorismate biosynthesis I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Revisiting the dual pathway hypothesis of Chorismate production in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetate pathway - Wikipedia [en.wikipedia.org]

- 10. Acetate malonate pathway | PPTX [slideshare.net]

- 11. lejan-team.com [lejan-team.com]

- 12. Aromatic hydroxylation of salicylic acid and aspirin by human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Salicylate hydroxylation as an early marker of in vivo oxidative stress in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. helixchrom.com [helixchrom.com]

- 15. Analysis of gentisic acid and related renal cell carcinoma biomarkers using reversed-phase liquid chromatography with water-rich mobile phases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Simultaneous determination of gallic acid and gentisic acid in organic anion transporter expressing cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]

A Senior Application Scientist's Guide to the Synthesis of 2,5-Dihydroxybenzoic Acid (Gentisic Acid) from Hydroquinone

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Gentisic Acid

2,5-Dihydroxybenzoic acid (gentisic acid) is more than a simple aromatic molecule; it is a compound of significant utility across various scientific domains. As a key metabolite of aspirin, its study offers insights into salicylate pharmacology.[1][2] In the pharmaceutical industry, its antioxidant properties are leveraged, serving as a valuable excipient to protect active pharmaceutical ingredients from oxidative degradation.[3] For analytical chemists, particularly those in proteomics and related fields, it is a widely used matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, facilitating the analysis of peptides, proteins, and glycans.

Given its importance, a reliable and well-understood synthetic route is paramount. The carboxylation of hydroquinone, an application of the venerable Kolbe-Schmitt reaction, remains the most direct and industrially relevant method for its production.[1][3] This guide provides a comprehensive, in-depth exploration of this synthesis, moving beyond a mere recitation of steps to elucidate the underlying chemical principles, justify critical process parameters, and offer field-proven insights to navigate potential challenges.

The Core Chemistry: Mechanism of the Kolbe-Schmitt Carboxylation of Hydroquinone

The synthesis of 2,5-dihydroxybenzoic acid from hydroquinone is a classic example of electrophilic aromatic substitution, specifically the Kolbe-Schmitt reaction.[4] The reaction's success hinges on activating the hydroquinone ring towards attack by a weak electrophile, carbon dioxide.

The process can be dissected into three primary stages:

-

Deprotonation and Activation: Hydroquinone, a dihydric phenol, is treated with a strong base, typically an alkali hydroxide like potassium hydroxide (KOH) or sodium hydroxide (NaOH). This deprotonates both hydroxyl groups to form the dipotassium or disodium hydroquinonate salt. This dianion is significantly more electron-rich and thus a far more potent nucleophile than the parent hydroquinone.[5][6]

-

Electrophilic Attack (Carboxylation): The highly activated aromatic ring of the hydroquinonate attacks the electrophilic carbon atom of carbon dioxide (CO₂). This is the key bond-forming step. The reaction is conducted under elevated temperature and pressure to overcome the kinetic barrier of reacting with the relatively stable CO₂ molecule.[4] The choice of alkali metal cation (e.g., K⁺ vs. Na⁺) can influence the reaction's regioselectivity, though with a symmetrical starting material like hydroquinone, the primary challenge is achieving mono-carboxylation versus di-carboxylation and controlling side reactions.[4][7]

-

Tautomerization and Acidification: Following the addition of CO₂, the intermediate loses its aromaticity. A subsequent proton transfer, or tautomerization, restores the stable aromatic system, yielding the salt of 2,5-dihydroxybenzoic acid. The final step of the process is an acidic workup, where a strong mineral acid (like HCl or H₂SO₄) is added to protonate the carboxylate and phenoxide groups, precipitating the final, neutral 2,5-dihydroxybenzoic acid product.[5]

The following diagram illustrates the mechanistic pathway.

Caption: Experimental workflow for the synthesis and purification of 2,5-DHBA.

Part A: The Carboxylation Reaction

-

Reactor Charging: In a suitable high-pressure autoclave, charge hydroquinone (e.g., 1.0 mole) and potassium hydroxide (e.g., 2.2 moles). Expert Insight: A slight excess of the base ensures complete formation of the highly reactive dianion.

-

System Purge: Seal the reactor. Purge the vessel with an inert gas, such as nitrogen, for 10-15 minutes to remove all oxygen, which could otherwise lead to the formation of colored, oxidized byproducts.

-

Pressurization and Heating: Introduce carbon dioxide into the reactor, pressurizing it to approximately 600-700 psi. Begin stirring and heat the reaction mixture to a target temperature of 170-185°C. [8][9]The pressure will rise as the temperature increases. Maintain the pressure within the desired range by adding more CO₂ as it is consumed by the reaction.

-

Reaction Maintenance: Hold the reaction at temperature and pressure with continuous stirring for 12-15 hours to ensure complete conversion. [8]5. Cooldown: After the reaction period, turn off the heating and allow the reactor to cool to room temperature. Crucially , vent the excess CO₂ pressure slowly and safely in a fume hood.

Part B: Work-up and Purification

-

Isolation of Crude Product: Carefully open the reactor. The product will be a solid cake. Add deionized water to the reactor and stir to dissolve the potassium salt of the product. [10]Transfer the resulting solution to a large beaker.

-

Acidification: While stirring vigorously, slowly add concentrated hydrochloric acid to the solution. Monitor the pH. Continue adding acid until the pH is approximately 1-2. [8]The 2,5-dihydroxybenzoic acid will precipitate as a solid.

-

Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water to remove residual salts.

-

Recrystallization (Purification): This step is critical for removing unreacted starting material and isomeric byproducts. [3] * Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of hot deionized water (or a hot ethanol/water mixture for less soluble impurities) to just dissolve the solid. [8][11] * Optional: If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for 5-10 minutes, and then perform a hot filtration to remove the charcoal. [3][11] * Allow the clear filtrate to cool slowly to room temperature. Finish the crystallization by placing the flask in an ice bath for 30-60 minutes.

-

Collect the purified, crystalline product by vacuum filtration. Wash the crystals with a very small amount of ice-cold water.

-

-

Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved. The final product should be a white to light beige crystalline powder. [2]

Data, Analysis, and Troubleshooting

Expected Reaction Parameters and Outcomes

| Parameter | Typical Value | Rationale / Expert Insight |

| Molar Ratio (Hydroquinone:KOH) | 1 : 2.2 | A slight excess of base drives the equilibrium to the fully deprotonated, more reactive hydroquinonate species. |

| Temperature | 170 - 185 °C | Provides sufficient thermal energy for the carboxylation reaction without promoting excessive decomposition or side reactions. [8] |

| **Pressure (CO₂) ** | ~650 psi (maintained) | Ensures a high concentration of the CO₂ electrophile is available in the reaction medium to drive the substitution. [8] |

| Reaction Time | 12 - 15 hours | Allows the reaction to proceed to completion for optimal conversion. |

| Expected Yield (Crude) | 80 - 90% | Based on hydroquinone as the limiting reagent. Yields can vary based on precise conditions. [8] |

| Melting Point (Purified) | ~205 °C | A sharp melting point close to the literature value is a strong indicator of high purity. [2] |

| Purity (Purified) | > 99% | Achievable with careful recrystallization. Purity should be confirmed by HPLC if required for the application. [3] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete reaction. 2. Presence of moisture. 3. Reactor leak. | 1. Ensure sufficient reaction time and temperature. 2. While some patents mention water, traditional Kolbe-Schmitt reactions work best under anhydrous conditions. [7]Ensure reactants are dry. 3. Check all reactor seals and connections before starting. |

| Dark/Colored Product | Oxidation of hydroquinone or product. | Ensure the reactor is thoroughly purged with inert gas before heating. Use of activated charcoal during recrystallization is highly effective. [3] |

| Hard Product Cake | A known issue with this solid-state reaction. | Some patented procedures introduce a limited amount of water or an inert suspending agent to create a more manageable slurry, which can prevent caking. [10] |

| Isomeric Impurities | Inherent to the reaction mechanism. | Meticulous recrystallization is the primary solution. For highly demanding applications, multiple recrystallizations or alternative purification methods like column chromatography may be necessary. |

References

- Gentisic acid - Wikipedia. [Link]

- US3448145A - Process for the production of 2,5-dihydroxyterephthalic acid - Google P

- Kolbe–Schmitt reaction - Wikipedia. [Link]

- Safety Data Sheet: Hydroquinone - Carl ROTH. [Link]

- Hydroquinone - SAFETY D

- US2608579A - Preparation of gentisic acid and its alkali metal and ammonium salts - Google P

- What is the Kolbe–Schmitt reaction? - Quora. [Link]

- US2547241A - Gentisic acid and its alkali metal and ammonium salts - Google P

- US20120310008A1 - Process for preparing 2,5-dihydroxyterephthalic acid - Google P

- Kolbe-Schmitt Reaction - J&K Scientific LLC. [Link]

- Hydroxyquinones: Synthesis and Reactivity - MDPI. [Link]

- Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). [Link]

- 3,5-Dihydroxybenzoic acid - Organic Syntheses Procedure. [Link]

- 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction - YouTube. [Link]

Sources

- 1. Gentisic acid - Wikipedia [en.wikipedia.org]

- 2. 2,5-Dihydroxybenzoic acid | 490-79-9 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]

- 7. jk-sci.com [jk-sci.com]

- 8. US2608579A - Preparation of gentisic acid and its alkali metal and ammonium salts - Google Patents [patents.google.com]

- 9. US2547241A - Gentisic acid and its alkali metal and ammonium salts - Google Patents [patents.google.com]

- 10. US3448145A - Process for the production of 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

2,5-Dihydroxybenzoate solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2,5-Dihydroxybenzoate in Organic Solvents

Foreword

2,5-Dihydroxybenzoic acid, commonly known as gentisic acid, is a phenolic compound of substantial interest across the pharmaceutical and life sciences sectors. It is recognized not only as a minor metabolite of aspirin but also for its intrinsic anti-inflammatory, antioxidant, and antirheumatic properties.[1][2] Its utility extends into analytical chemistry, where it serves as a crucial matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[3][4] A comprehensive understanding of its solubility in organic solvents is a cornerstone for advancing its application. Solubility dictates the efficacy of purification methods, the design of analytical protocols, and, most critically, the formulation strategies that determine the bioavailability and therapeutic effectiveness of a drug product.[5][6][7]

This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the solubility of this compound. We will delve into the governing physicochemical principles, present a qualitative and quantitative solubility profile, detail a robust experimental protocol for its determination, and discuss the practical implications for pharmaceutical development.

Physicochemical Principles Governing Solubility

The solubility of a compound is not an arbitrary property but is dictated by its molecular structure and its interaction with the solvent. For 2,5-dihydroxybenzoic acid, the key determinants are its molecular polarity, hydrogen bonding capability, and the energy of its crystal lattice.

The molecule itself is amphiphilic, possessing a nonpolar benzene ring and highly polar functional groups: one carboxylic acid (-COOH) and two hydroxyl (-OH) groups.[8][9] This structure is fundamental to its solubility behavior, which is governed by the "like dissolves like" principle.

-

Hydrogen Bonding: The carboxylic acid and hydroxyl groups are potent hydrogen bond donors and acceptors. This allows 2,5-dihydroxybenzoic acid to form strong intermolecular hydrogen bonds with polar protic solvents such as alcohols (e.g., ethanol, methanol) and water. These favorable interactions facilitate the dissolution process.[10]

-

Polarity: The polarity of the solvent determines its ability to solvate the molecule. Polar solvents can effectively surround and stabilize the polar -COOH and -OH groups, overcoming the solute-solute interactions within the crystal lattice.

-

Aprotic vs. Protic Solvents: Polar aprotic solvents like dimethylformamide (DMF) or ethyl acetate can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of gentisic acid. However, polar protic solvents like alcohols can act as both donors and acceptors, often leading to higher solubility.[11] Nonpolar aprotic solvents such as benzene and chloroform lack the ability to form strong hydrogen bonds, resulting in poor solubility for this highly polar molecule.[3][8]

The following diagram illustrates the potential hydrogen bonding between this compound and a polar protic solvent, ethanol.

Caption: Hydrogen bonding between this compound and ethanol.

Solubility Profile of this compound

Compiling precise quantitative solubility data across a wide range of organic solvents is challenging, as values are often dispersed throughout the literature. However, a robust qualitative and semi-quantitative profile can be constructed from available studies. Research indicates that gentisic acid's solubility is highest in polar organic solvents, particularly those capable of hydrogen bonding.[11][12][13]

| Solvent Class | Solvent | Solubility Description | Reference(s) |

| Water | Water | Soluble (0.83 g/100g at 0°C; 2.2 g/100g at 25°C) | [8] |

| Alcohols (Protic) | Ethanol | Very Soluble | [3][8] |

| Methanol | Soluble | [11][12] | |

| 1-Propanol | Soluble | [11][12] | |

| 2-Propanol (Isopropanol) | Soluble | [11][12] | |

| Ethers | Diethyl Ether | Very Soluble | [3][8] |

| Ketones | 2-Butanone | Soluble | [11][12] |

| Esters | Ethyl Acetate | Very Soluble | [11][12] |

| Polar Aprotic | Acetonitrile | Soluble | [11][12] |

| Dimethylformamide (DMF) | Soluble | [11][12] | |

| Nonpolar Aprotic | Benzene | Insoluble | [3][8] |

| Halogenated | Chloroform | Sparingly Soluble / Insoluble | [3][8] |

Note: "Very Soluble" and "Soluble" are qualitative descriptors from the cited literature. Among the tested organic solvents, solubility was found to be highest in ethyl acetate, acetonitrile, and DMF.[11]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To ensure scientific integrity and generate reliable data for drug development, it is crucial to measure thermodynamic solubility , which represents the true equilibrium state of a saturated solution.[5][7] The saturation shake-flask method is the gold standard for this purpose due to its reliability and direct measurement of the equilibrium state.[14][15]

Pillar of Trustworthiness: Self-Validating Protocol

This protocol is designed to be self-validating by ensuring equilibrium is reached. This is achieved by analyzing samples at multiple time points (e.g., 24 and 48 hours). The solubility value is considered valid only when the concentration does not significantly change between the later time points, confirming that the system has reached a stable equilibrium.[16]

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of 2,5-dihydroxybenzoic acid solid into several screw-capped glass vials. An amount sufficient to ensure a visible excess of solid remains after equilibration is critical.

-

Add a precise volume of the desired organic solvent to each vial.

-

Include control vials with known soluble and insoluble compounds to validate the overall experimental procedure.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or orbital incubator set to a specific temperature (e.g., 25 °C for standard measurements or 37 °C for physiological relevance).[17]

-

Agitate the samples at a constant speed for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is achieved.[18][19]

-

-

Sample Separation:

-

After incubation, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

-

To separate the saturated supernatant from the undissolved solid, either centrifuge the vials at the same temperature or filter the solution using a chemically inert syringe filter (e.g., PTFE) with a pore size of ~0.45 µm.[6] This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

-

-

Quantification:

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of 2,5-dihydroxybenzoic acid in the diluted sample using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5][20][21]

-

Construct a calibration curve using standards of known concentrations to accurately quantify the solubility.

-

The workflow for this robust experimental procedure is visualized below.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Applications and Considerations in Drug Development

Solubility data is not merely an academic exercise; it is a critical parameter that profoundly influences the entire drug development pipeline.

-

Formulation Development: For oral liquid dosage forms, the active pharmaceutical ingredient (API) must be fully dissolved in the vehicle. Solubility data in various pharmaceutically acceptable solvents (e.g., ethanol, propylene glycol) is essential for selecting an appropriate solvent system.[22]

-

Bioavailability: Poor aqueous solubility is a major cause of low and variable oral bioavailability for many drug candidates.[7] While this guide focuses on organic solvents, understanding solubility in biorelevant media (which can contain organic co-solvents) is a direct extension of this work.

-

Crystallization and Purification: Manufacturing processes often rely on crystallization to purify the API. Selecting appropriate anti-solvents (in which the compound is poorly soluble) and crystallizing solvents (in which it is soluble at higher temperatures) is guided directly by solubility studies.

-

Preclinical Studies: In early discovery, kinetic solubility assays are often used for high-throughput screening.[6][18] However, as a candidate progresses, the thermodynamic solubility data detailed here becomes indispensable for accurate dose formulation in toxicology and pharmacology studies.

Conclusion

The solubility of 2,5-dihydroxybenzoic acid is a complex interplay of its molecular structure and the properties of the solvent. Its amphiphilic nature, dominated by polar hydroxyl and carboxylic acid groups, renders it highly soluble in polar protic and aprotic organic solvents while being virtually insoluble in nonpolar media. For professionals in drug development and research, a precise and reliable determination of its equilibrium solubility using standardized methods like the shake-flask protocol is not just recommended but essential. This foundational data underpins rational formulation design, ensures reproducible analytical testing, and ultimately contributes to the development of safe and effective pharmaceutical products.

References

- Pharma Innovation. (n.d.). API Solubility and Partition Coefficient.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- World Health Organization (WHO). (n.d.). Annex 4.

- Chemister.ru. (n.d.). 2,5-dihydroxybenzoic acid.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Wikipedia. (n.d.). Gentisic acid.

- ACS Publications. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design.

- National Institutes of Health (NIH). (2025). Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example.

- Biblioteca Digital do IPB. (n.d.). Solubility and solid phase studies of isomeric phenolic acids in pure solvents.

- Cheméo. (n.d.). Chemical Properties of Gentisic acid (CAS 490-79-9).

- World Health Organization (WHO). (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.

- National Institutes of Health (NIH). (2021). Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species. PMC.

- ResearchGate. (n.d.). Solubility and solid phase studies of isomeric phenolic acids in pure solvents | Request PDF.

- The Good Scents Company. (n.d.). 2,5-dihydroxybenzoic acid.

- PubChem. (n.d.). 2,5-Dihydroxybenzoic acid.

- MDPI. (2021). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Gentisic acid.

- ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds.

- PubMed Central. (n.d.). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants.

- MDPI. (2024). Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application?.

- The Good Scents Company. (n.d.). 2,5-dihydroxybenzoic acid, 490-79-9.

- ResearchGate. (2025). (PDF) Effect of Hydrophilic Polymers on Solubility Properties of Ketoprofen - 2,5-Dihydroxybenzoic Acid Multicomponent Solids.

- ResearchGate. (n.d.). Measurement and Correlation of the Solubility of 2,6-Dihydroxybenzoic Acid in Alcohols and Binary Solvents | Request PDF.

- Chemistry LibreTexts. (2020). 11.3 Alcohols, Acids, and Esters.

Sources

- 1. 2,5-dihydroxybenzoic acid, 490-79-9 [thegoodscentscompany.com]

- 2. mdpi.com [mdpi.com]

- 3. 2,5-Dihydroxybenzoic acid | 490-79-9 [chemicalbook.com]

- 4. alkalisci.com [alkalisci.com]

- 5. alfa-chemclinix.com [alfa-chemclinix.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2,5-dihydroxybenzoic acid [chemister.ru]

- 9. 2,5-Dihydroxybenzoic acid | C7H6O4 | CID 3469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example - PMC [pmc.ncbi.nlm.nih.gov]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. who.int [who.int]

- 18. enamine.net [enamine.net]

- 19. bioassaysys.com [bioassaysys.com]

- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Unveiling the Therapeutic Potential of Gentisic Acid and Its Analogs

An In-Depth Technical Guide to the Biological Activity of 2,5-Dihydroxybenzoate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

2,5-Dihydroxybenzoic acid, commonly known as gentisic acid (GA), is a phenolic acid with a significant and expanding profile in the biomedical sciences. Naturally occurring in a variety of plants such as citrus fruits, olives, and gentian, it is also a primary metabolite of aspirin (acetylsalicylic acid) in the human body, contributing to its overall therapeutic effects.[1][2][3] This dual origin from both natural sources and pharmaceutical metabolism underscores its inherent biocompatibility and pharmacological relevance.

For decades, research has illuminated a broad spectrum of biological activities for gentisic acid and its synthetic or semi-synthetic derivatives. These activities, including potent antioxidant, anti-inflammatory, anticancer, and antimicrobial actions, position these compounds as highly promising candidates for drug discovery and development.[3][4][5] This guide serves as a comprehensive technical resource, moving beyond a simple recitation of facts to provide a deep, mechanistic understanding of these activities. We will explore the causality behind experimental choices, present validated protocols for assessing efficacy, and synthesize data to empower researchers in their quest to harness the therapeutic potential of this compound derivatives.

Part 1: Potent Antioxidant and Radical Scavenging Capabilities

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. The ability of this compound derivatives to counteract oxidative stress is one of their most well-documented and significant biological properties.

Mechanism of Action: The Chemistry of Protection

The antioxidant activity of gentisic acid and its derivatives is primarily rooted in their chemical structure, specifically the arrangement of hydroxyl groups on the benzene ring. These compounds act as potent free radical scavengers, readily donating a hydrogen atom from one of their phenolic hydroxyl groups to neutralize highly reactive species like hydroxyl (•OH) and peroxyl (ROO•) radicals.[2][6][7] This process converts the damaging radical into a more stable molecule while generating a resonance-stabilized phenoxyl radical from the gentisate molecule, which is significantly less reactive and thus terminates the radical chain reaction.

The ortho positioning of the hydroxyl groups in gentisic acid (at C2 and C5) is crucial for its high antioxidant capacity, rendering it more effective than other isomers like 3,5-dihydroxybenzoic acid (α-resorcylic acid).[8][9] This structural feature enhances the stability of the resulting phenoxyl radical, making the hydrogen donation more energetically favorable. Furthermore, these derivatives are effective inhibitors of lipid peroxidation, a process where free radicals damage lipids within cell membranes, leading to loss of membrane integrity and cell death.[2]

Caption: Overview of the NF-κB pathway and potential intervention points for gentisic acid derivatives.

Experimental Protocol: Nitric Oxide (NO) Measurement in LPS-Stimulated Macrophages

This protocol is essential for quantifying the anti-inflammatory effect of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator. RAW 264.7 murine macrophages are a standard cell line for this purpose as they reliably produce NO upon stimulation with LPS.

Principle: iNOS, an enzyme whose expression is induced by LPS via NF-κB, produces large amounts of NO. NO is rapidly oxidized to nitrite (NO₂⁻) in the cell culture medium. The Griess reagent reacts with nitrite in an acidic environment to form a purple azo compound, the absorbance of which is proportional to the NO concentration. [10] Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group and an LPS-only group.

-

Self-Validation Check: Concurrently, run a cell viability assay (e.g., MTT) to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.

-

-

Griess Assay:

-

After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Prepare a nitrite standard curve using sodium nitrite (0-100 µM).

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration in each sample by interpolating from the standard curve.

-

Analyze the data to determine the dose-dependent inhibition of NO production by the test compound.

-

Part 3: Anticancer Activity and Cytotoxicity

The role of this compound derivatives in cancer is complex, leveraging their ability to modulate the cellular redox environment. Cancer cells often exhibit elevated intrinsic levels of ROS compared to normal cells, creating a state of oxidative stress that they adapt to. [11][12]This creates a vulnerability that can be exploited.

Mechanism of Action: The Redox Double-Edged Sword

The anticancer strategy of many phenolic compounds, including gentisates, hinges on their dual antioxidant and pro-oxidant potential.

-

Inducing Lethal Oxidative Stress: While low levels of ROS can promote cancer cell proliferation and survival through pathways like PI3K/AKT and MAPK/ERK, excessively high levels of ROS overwhelm the cell's antioxidant defenses, causing extensive damage to DNA, proteins, and lipids, ultimately triggering programmed cell death (apoptosis). [13][14][15]this compound derivatives can act as pro-oxidants under certain conditions (e.g., in the presence of transition metals like copper or iron), further elevating ROS levels in cancer cells beyond a tolerable threshold and pushing them towards apoptosis. [14]* Targeting the "Redox Signature": The choice of a ROS-elevating versus a ROS-depleting (antioxidant) strategy depends on the specific "redox signaling signature" of the cancer type. [11]In some contexts, reducing ROS levels can inhibit the signaling pathways that drive proliferation. In others, increasing ROS is the more effective cytotoxic approach.

Caption: The dual role of ROS in cancer and the pro-oxidant therapeutic strategy.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a widely used, reliable colorimetric method to quantify the effect of a compound on cell viability and proliferation. It is a critical first step in evaluating potential anticancer agents.

Principle: The assay measures the metabolic activity of cells. In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. [16][17]The amount of formazan produced is directly proportional to the number of living cells. The crystals are then dissolved, and the color intensity is measured spectrophotometrically. [18][19] Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at different concentrations. Include vehicle-treated and untreated controls.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. [20] * Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals. [17] * Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution. [19]5. Data Analysis:

-

Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm). [17] * Calculate the percentage of cell viability relative to the untreated control.

-

Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

Part 4: Antimicrobial and Anti-Biofilm Activity

The rise of antibiotic-resistant pathogens is a global health crisis, necessitating the development of new antimicrobial agents. Phenolic acids and their derivatives have long been recognized for their antimicrobial properties.

Mechanism of Action: Disrupting Microbial Life

The antimicrobial action of this compound derivatives is multifaceted. As phenolic compounds, they can disrupt microbial integrity and function through several mechanisms:

-

Membrane Disruption: The hydrophobic nature of the benzene ring and its derivatives allows them to intercalate into the bacterial cell membrane, disrupting its structure, increasing permeability, and causing leakage of essential intracellular components. [21]* Enzyme Inhibition: They can inhibit essential microbial enzymes by binding to them, thereby disrupting critical metabolic pathways. [22]* Structure-Activity Relationship: The antimicrobial efficacy can be enhanced by modifying the core structure. For instance, esterification of the carboxylic acid group with longer alkyl chains increases the compound's hydrophobicity, which can lead to greater activity against certain microbes. [23][24] Beyond direct killing, a more nuanced and highly promising strategy is the inhibition of biofilm formation. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them highly resistant to conventional antibiotics. Gentisic acid derivatives can inhibit biofilm formation at concentrations below those required to kill the bacteria (sub-MIC). [22][25]This "softer" approach works by interfering with bacterial communication (quorum sensing) or by preventing the initial attachment of bacteria to surfaces, thereby preventing the establishment of the resilient biofilm community. [21][22]

Caption: A typical experimental workflow for quantifying biofilm inhibition.

Data Presentation: Antimicrobial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for gentisic acid against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Microorganism | MIC (mg/mL) | Source |

| Staphylococcus aureus | 4.15 | [1] |

| Escherichia coli | 4.00 | [1] |

| Candida albicans | 3.00 | [1] |

| Cutibacterium acnes | 3.60 | [1] |

Note: The activity of phenolic acids can be highly dependent on factors such as environmental pH.[26]

Conclusion and Future Perspectives

The collective evidence strongly supports the role of this compound and its derivatives as versatile, multi-target bioactive compounds. Their well-defined antioxidant, anti-inflammatory, anticancer, and antimicrobial properties provide a robust foundation for their exploration as therapeutic agents. The established mechanisms of action—from radical scavenging and NF-κB inhibition to the modulation of cellular redox states and disruption of microbial biofilms—offer multiple avenues for drug development.

The path forward for researchers in this field is clear and promising. Future work should focus on:

-

Rational Drug Design: Synthesizing novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. For example, creating ester or amide derivatives to enhance lipophilicity and cell membrane permeability could lead to more effective antimicrobial or anticancer agents.

-

In Vivo Validation: Moving beyond in vitro models to assess the efficacy and safety of lead compounds in preclinical animal models of inflammation, cancer, and infectious diseases.

-

Combination Therapies: Investigating the synergistic effects of gentisate derivatives with existing drugs. For instance, their anti-biofilm properties could be used to re-sensitize resistant bacteria to conventional antibiotics, or their pro-oxidant effects could enhance the efficacy of certain chemotherapies.

-

Advanced Delivery Systems: Developing nanoparticle or liposomal formulations to improve the bioavailability and targeted delivery of these compounds, maximizing their therapeutic effect while minimizing potential side effects.

By building on the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds, paving the way for new treatments for a wide range of human diseases.

References

- Perillo, B., Di Donato, M., Pezone, A., et al. (2013). Reactive oxygen species in cancer biology and anticancer therapy. Current Medicinal Chemistry, 20(30), 3677-92. [Link]

- Coulson, R., & Smith, W. L. (1985). Inhibition of cyclooxygenase mediated by electrochemical oxidation of gentisic acid. Archives of Biochemistry and Biophysics, 243(1), 1-8. [Link]

- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

- Götz, C., Crapart, N., et al. (2022). Natural phenolic compounds as biofilm inhibitors of multidrug-resistant Escherichia coli – the role of similar biological processes despite structural diversity. FEMS Microbiology Letters, 369(1), fnac070. [Link]

- Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 597. [Link]

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- Checa, J., & Aran, J. M. (2020). Exploring How Reactive Oxygen Species Contribute to Cancer via Oxidative Stress. Cancers, 12(6), 1666. [Link]